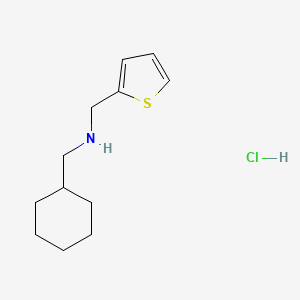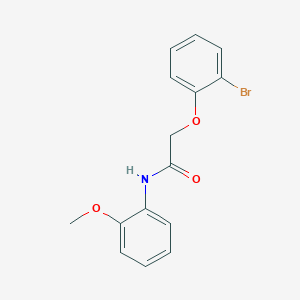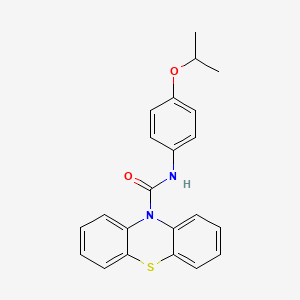
N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide, commonly known as IPPC, is a chemical compound that belongs to the phenothiazine class. IPPC has gained significant attention in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of IPPC is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. IPPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. IPPC also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
IPPC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that IPPC can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. IPPC has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In vivo studies have shown that IPPC can reduce the growth of tumors in animal models of cancer. IPPC has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These effects are believed to be due to the inhibition of HDACs and PKC by IPPC.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPPC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. IPPC is also readily available and relatively inexpensive compared to other organic compounds used in research.
However, there are also some limitations to using IPPC in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. IPPC also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on IPPC. One area of research is to further investigate its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. This includes studying its pharmacokinetics and pharmacodynamics in animal models and developing more effective delivery methods.
Another area of research is to explore the use of IPPC in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic sensors. IPPC has already shown promising results in OLEDs and OPVs, and further research could lead to the development of new and improved devices.
Overall, IPPC is a versatile and promising compound that has the potential to make significant contributions to various scientific fields. Its unique properties and potential applications make it an exciting area of research for scientists around the world.
Wissenschaftliche Forschungsanwendungen
IPPC has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of organic electronics, where IPPC is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). IPPC has shown excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these devices.
Another area of research is in the field of medicinal chemistry, where IPPC is being investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. IPPC has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and prevent the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-propan-2-yloxyphenyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15(2)26-17-13-11-16(12-14-17)23-22(25)24-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)24/h3-15H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYMDEUMQDXWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
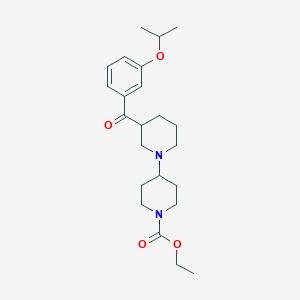
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
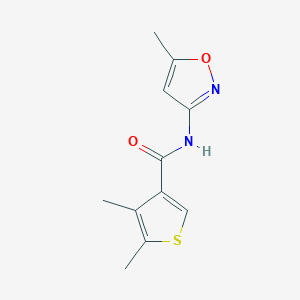
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)

